molecular formula C12H19N5O4S B12267955 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine

Cat. No.: B12267955
M. Wt: 329.38 g/mol
InChI Key: MBSANNYQHVSIJD-UHFFFAOYSA-N
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Description

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring substituted with a piperazine moiety, which is further modified with a cyclopropanesulfonyl group. The presence of methoxy groups on the triazine ring adds to its chemical versatility.

Preparation Methods

The synthesis of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the reaction of 4-(cyclopropanesulfonyl)piperazine with 2,4,6-trichloro-1,3,5-triazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the substitution reaction. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methoxy groups on the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents, bases, and catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.

    Industry: The compound’s chemical properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The cyclopropanesulfonyl group may enhance the compound’s binding affinity and specificity. The triazine ring can participate in various chemical interactions, contributing to the compound’s overall biological activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine can be compared with other similar compounds, such as:

    2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol: This compound features a similar piperazine moiety but lacks the triazine ring, resulting in different chemical and biological properties.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has a piperazine moiety and a pyrimidine ring, offering different interactions and applications compared to the triazine derivative.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C12H19N5O4S

Molecular Weight

329.38 g/mol

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-4,6-dimethoxy-1,3,5-triazine

InChI

InChI=1S/C12H19N5O4S/c1-20-11-13-10(14-12(15-11)21-2)16-5-7-17(8-6-16)22(18,19)9-3-4-9/h9H,3-8H2,1-2H3

InChI Key

MBSANNYQHVSIJD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3CC3)OC

Origin of Product

United States

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